8-(2-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H30N6O3 and its molecular weight is 450.543. The purity is usually 95%.
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Scientific Research Applications
Potential Antidepressant Agents : A study highlighted the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, examining their serotonin receptor affinity and phosphodiesterase inhibitor activity. One derivative showed potential as an antidepressant in preliminary pharmacological studies, exhibiting greater antianxiety potency than diazepam (Zagórska et al., 2016).
Anxiolytic and Antidepressant-like Properties : Another research synthesized N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione, identifying compounds with anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).
Serotonin and Dopamine Receptor Activities : A study reported the synthesis of imidazo[2,1-f]purine derivatives and evaluated their receptor activities, identifying compounds as potent ligands for serotonin (5-HT1A, 5-HT7) and dopamine D2 receptors. These findings indicate the potential for antidepressant and anxiolytic applications (Zagórska et al., 2016).
Anticancer Activity : A different derivative, 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, was synthesized and tested as an anticancer agent, showing significant antiproliferative activity against various human cancer cell lines (Liu et al., 2018).
Adenosine Receptor Antagonists : Research on imidazo[2,1-f]purine-2,4-diones identified potent and selective antagonists of the A3 adenosine receptor, a potential target for various therapeutic applications (Baraldi et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(2-morpholinoethyl)phenylboronic acid and 2-(morpholino)phenylboronic acid , have been used in various biochemical applications
Mode of Action
It’s worth noting that morpholino functionality, which is present in this compound, can be used to bind to rna or other therapeutics . This suggests that the compound might interact with its targets at the RNA level, leading to changes in gene expression or protein synthesis.
Biochemical Pathways
Compounds with similar structures have been suggested to disrupt sodium transport in the distal convoluted tubules, causing sodium excretion and water loss
Result of Action
Based on the potential disruption of sodium transport mentioned earlier , the compound might lead to changes in ion concentrations within cells, which could have various downstream effects on cellular functions.
Properties
IUPAC Name |
6-(2-ethylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-5-18-8-6-7-9-19(18)29-16(2)17(3)30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)11-10-27-12-14-33-15-13-27/h6-9H,5,10-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYDGDFKJXYQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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